molecular formula C7H4ClN3O2 B162284 6-chloro-2-nitro-1H-benzimidazole CAS No. 10045-40-6

6-chloro-2-nitro-1H-benzimidazole

Cat. No.: B162284
CAS No.: 10045-40-6
M. Wt: 197.58 g/mol
InChI Key: QJTAHJHXUORZQK-UHFFFAOYSA-N
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Description

6-chloro-2-nitro-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole itself consists of a benzene ring fused with an imidazole ringThis compound is of significant interest due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 6-chloro-2-nitro-1H-benzimidazole typically involves the reaction of o-phenylenediamine with various reagents. One common method includes the nitration of 1H-Benzimidazole, followed by chlorination. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-chloro-2-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-2-nitro-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound exhibits significant antimicrobial and antiparasitic activities, making it a candidate for drug development.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2-nitro-1H-benzimidazole involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to microbial enzymes, disrupting their function. In cancer research, it has been found to inhibit specific enzymes involved in cell division, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

6-chloro-2-nitro-1H-benzimidazole can be compared with other benzimidazole derivatives such as:

Properties

CAS No.

10045-40-6

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

6-chloro-2-nitro-1H-benzimidazole

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(3-4)10-7(9-5)11(12)13/h1-3H,(H,9,10)

InChI Key

QJTAHJHXUORZQK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-]

Synonyms

Benzimidazole, 5(or 6)-chloro-2-nitro- (7CI,8CI)

Origin of Product

United States

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